BenchChemオンラインストアへようこそ!

2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Lipophilicity Drug-likeness ADME prediction

2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1010867-62-5) is a synthetic small-molecule member of the 4-aryl-3-(2-hydroxyphenyl)pyrazole class, characterized by a 4-methoxyphenyl substituent at the pyrazole 4-position and a morpholinoethoxy side chain at the phenolic 5-position. Its molecular formula is C22H25N3O4 (MW 395.5 g/mol) with a computed XLogP of 2.8, placing it at the lower end of the lipophilicity range within its direct analog series.

Molecular Formula C22H25N3O4
Molecular Weight 395.459
CAS No. 1010867-62-5
Cat. No. B2619840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
CAS1010867-62-5
Molecular FormulaC22H25N3O4
Molecular Weight395.459
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCOCC4)O
InChIInChI=1S/C22H25N3O4/c1-27-17-4-2-16(3-5-17)20-15-23-24-22(20)19-7-6-18(14-21(19)26)29-13-10-25-8-11-28-12-9-25/h2-7,14-15,26H,8-13H2,1H3,(H,23,24)
InChIKeyQQDGGSDXLVCXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1010867-62-5): Physicochemical Identity and Research-Grade Procurement Profile


2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1010867-62-5) is a synthetic small-molecule member of the 4-aryl-3-(2-hydroxyphenyl)pyrazole class, characterized by a 4-methoxyphenyl substituent at the pyrazole 4-position and a morpholinoethoxy side chain at the phenolic 5-position [1]. Its molecular formula is C22H25N3O4 (MW 395.5 g/mol) with a computed XLogP of 2.8, placing it at the lower end of the lipophilicity range within its direct analog series [2]. The compound was first reported as part of a series prepared via hydrazine-mediated recyclization of 7-O-β-(N,N-dialkylamino)ethyl isoflavone derivatives, a synthetic route that provides modular access to the 4-aryl-3-[2-hydroxy-4-β-(N,N-dialkylamino)ethoxy]phenylpyrazole scaffold [3]. It is supplied by multiple research chemical vendors as a building block for medicinal chemistry and chemical biology applications [1].

Why 4-Aryl Substituent Choice Prevents Generic Substitution of 2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1010867-62-5)


The 4-aryl-3-(2-hydroxyphenyl)pyrazole scaffold supports systematic variation of the para-substituent on the 4-phenyl ring, yet these seemingly conservative replacements produce measurably divergent physicochemical profiles that cannot be treated as interchangeable in experimental design. Within the directly comparable analog series—4-methoxy (target), 4-chloro, 4-bromo, and unsubstituted phenyl—the computed XLogP spans a range of 0.7 log units (2.8 to 3.5), corresponding to an approximately five-fold difference in predicted octanol-water partition coefficient [1]. Simultaneously, the electronic character of the para-substituent switches sign: the 4-methoxy group is electron-donating (Hammett σp = −0.27), whereas the 4-chloro and 4-bromo analogs are electron-withdrawing (σp = +0.23) [2]. These differences in lipophilicity and electronic character can materially alter compound behavior in biological assays, membrane permeability, protein binding, and SAR interpretations. Substituting the 4-methoxy compound with a halogenated analog without accounting for these property shifts risks confounding experimental outcomes in any application where lipophilicity or electronic effects modulate the readout.

Quantitative Differentiation Evidence: 2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1010867-62-5) vs. Closest Analogs


Lipophilicity Differentiation: XLogP 2.8 for the 4-Methoxy Analog vs. XLogP 3.4–3.5 for Halogenated 4-Chloro and 4-Bromo Congeners

The target 4-methoxy compound (CAS 1010867-62-5) exhibits a computed XLogP3 of 2.8, which is 0.6 log units lower than the 4-chloro analog (CAS 1010867-13-6, XLogP 3.4) and 0.7 log units lower than the 4-bromo analog (CAS 1010868-33-3, XLogP 3.5), as derived from PubChem's consistent computational protocol [1][2][3]. The unsubstituted 4-phenyl analog (CID 135656425) has an identical XLogP of 2.8, indicating that the methoxy group's polarity offsets its additional carbon count relative to hydrogen, whereas halogen substitution introduces a net lipophilicity increase [4]. This difference of 0.6–0.7 log units corresponds to approximately a 4- to 5-fold higher predicted octanol-water partition coefficient for the halogenated analogs, a magnitude recognized as capable of altering membrane permeability, plasma protein binding, and non-specific binding in biochemical assays.

Lipophilicity Drug-likeness ADME prediction

Electronic Character Reversal: 4-Methoxy as an Electron-Donating Substituent (σp = −0.27) vs. Electron-Withdrawing 4-Chloro/Bromo Analogs (σp = +0.23)

The Hammett para substituent constant (σp) quantifies the electronic influence of a substituent on the aromatic ring to which it is attached. The 4-methoxy group on the target compound has a σp of −0.27 (electron-donating via resonance), whereas the 4-chloro and 4-bromo substituents on the closest analogs exhibit σp values of +0.23 (electron-withdrawing via inductive effect) [1]. This represents a sign reversal: the 4-OCH3 group increases electron density on the pyrazole ring and adjacent phenol, while 4-Cl and 4-Br decrease it. The unsubstituted phenyl analog (σp = 0.00) occupies an intermediate electronic environment. This difference can affect the pKa of the phenolic OH group, the compound's redox behavior, and the strength of π-stacking or hydrogen-bonding interactions with biological targets.

Electronic effects SAR interpretation Reactivity modulation

Molecular Weight Discrimination: Target MW 395.5 vs. 444.3 for the 4-Bromo Analog — A 12% Mass Differential Affecting Molar Dosing and Detection Sensitivity

The target 4-methoxy compound (MW 395.5 g/mol, C22H25N3O4) is 4.4 g/mol lighter than the 4-chloro analog (MW 399.9 g/mol, C21H22ClN3O3) and 48.8 g/mol lighter than the 4-bromo analog (MW 444.3 g/mol, C21H22BrN3O3) [1][2][3]. This represents a 12.3% mass difference relative to the bromo congener. While this may appear modest, it is consequential for applications requiring precise molar concentration calculations (the same mass of compound yields ~12% more moles of the target relative to the bromo analog) and for mass spectrometry-based detection, where the brominated analog exhibits a characteristic isotope pattern (1:1 ratio for 79Br/81Br) not present in the methoxy compound [4].

Molecular weight Dosing accuracy LC-MS detection

Morpholine Side-Chain Differentiation: Unsubstituted Morpholinoethoxy vs. 2,6-Dimethylmorpholinoethoxy Analog (CAS 1010868-40-2)

A structurally proximal analog, 5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol (CAS 1010868-40-2), differs from the target compound solely by the presence of two methyl groups at the 2- and 6-positions of the morpholine ring [1]. This modification introduces steric bulk adjacent to the morpholine nitrogen and the ether oxygen, which is expected to alter the basicity (pKa) of the morpholine nitrogen and sterically hinder oxidative N-dealkylation—a common metabolic clearance pathway for morpholine-containing compounds [2]. The target compound's unsubstituted morpholine presents a less sterically encumbered tertiary amine, potentially offering different solubility characteristics and a distinct metabolic fate. The dimethyl analog (MW 423.5, C24H29N3O4) carries an additional 28 Da mass relative to the target, further differentiating the two in LC-MS workflows [1].

Metabolic stability Side-chain engineering Structural analog comparison

Synthetic Provenance: Access via Bondarenko Recyclization Route Establishes a Common Scaffold Origin Distinct from Alternative Pyrazole Assembly Methods

The target compound and its direct analogs (4-Cl, 4-Br, 4-H, and 4-OCH3 variants) were synthesized via a unified route: hydrazine hydrate-mediated recyclization of 7-O-β-(N,N-dialkylamino)ethyl derivatives of formononetin, 2-methylformononetin, and cladrin, as reported by Bondarenko et al. (2013) [1]. This synthetic method produces the 4-aryl-3-[2-hydroxy-4-β-(N,N-dialkylamino)ethoxy]phenylpyrazole core in a single transformation from readily available isoflavone precursors. The methodological provenance is important because the recyclization-based assembly differs from alternative pyrazole syntheses (e.g., cyclocondensation of hydrazines with 1,3-diketones), which may generate different regioisomeric or tautomeric distributions. The Bondarenko route specifically yields the 3-(2-hydroxyphenyl)-4-aryl regioisomer, which is structurally confirmed in the target compound [1].

Synthetic chemistry Building block sourcing Recyclization methodology

Limitations and Data Gaps: Absence of Published Head-to-Head Biological Activity Data for This Compound Series

A comprehensive search of the primary literature, authoritative databases (PubChem, ChEBI, BindingDB), and patent repositories as of May 2026 did not identify any published direct head-to-head biological activity comparison (e.g., IC50, Ki, EC50 in matched assays) between CAS 1010867-62-5 and its 4-chloro, 4-bromo, or unsubstituted phenyl analogs [1][2]. The Bondarenko 2013 paper reports the synthesis and characterization of this compound series but does not include biological activity data [3]. Consequently, all differentiation evidence presented above is derived from physicochemical property comparisons (XLogP, Hammett σ, MW) and structural/electronic reasoning, rather than from comparative biological potency measurements. Users selecting among analogs in this series for biological screening should be aware that relative target engagement, selectivity, and cellular activity have not been established through published comparative studies.

Data transparency Evidence gap Procurement risk assessment

Recommended Application Scenarios for 2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1010867-62-5) Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration Requiring Lower-Lipophilicity 4-Aryl Pyrazole Scaffolds

In structure–activity relationship campaigns where controlling lipophilicity is critical—for instance, to maintain Ligand Efficiency (LE) or LipE metrics within acceptable ranges—CAS 1010867-62-5 (XLogP 2.8) offers a meaningful 0.6–0.7 log unit advantage over its 4-chloro (XLogP 3.4) and 4-bromo (XLogP 3.5) counterparts [1]. This property difference supports its selection as the preferred 4-aryl pyrazole building block when minimizing logP is a design objective, such as in CNS-targeted programs where lower lipophilicity correlates with reduced promiscuity and improved metabolic stability [2].

Electron-Rich Aromatic System for Biochemical Probe Design Requiring π-Donor Character

The 4-methoxy substituent (Hammett σp = −0.27) imparts electron-donating character to the pyrazole-phenyl system, distinguishing it from the electron-withdrawing 4-Cl and 4-Br analogs (σp = +0.23) [1]. This makes CAS 1010867-62-5 the appropriate choice for applications where enhanced electron density on the aromatic system is hypothesized to strengthen π–π stacking interactions, influence hydrogen-bond acceptor capacity, or alter the redox potential of the phenolic moiety. Conversely, researchers investigating electrophilic substitution or oxidative metabolism pathways should consider the halogenated analogs as complementary tools with opposite electronic profiles.

Chemical Biology Tool Compound Deployment Requiring Straightforward LC-MS Quantification Without Halogen Isotope Interference

In cellular target engagement or proteomics studies requiring precise quantification by LC-MS/MS, the target compound (MW 395.5, monoisotopic mass without halogen isotope pattern) provides a cleaner mass spectrometry signature than the 4-bromo analog (MW 444.3, characteristic ~1:1 79Br/81Br doublet) [1][2]. The absence of bromine simplifies selected reaction monitoring (SRM) method development and reduces the dilution of signal across isotopic peaks, potentially improving lower limit of quantification (LLOQ) in biological matrices.

Synthetic Methodology Development Leveraging the Bondarenko Recyclization Route for Scaffold Diversification

For laboratories engaged in pyrazole scaffold diversification or natural product-inspired library synthesis, CAS 1010867-62-5 serves as a reference standard for the Bondarenko recyclization methodology [1]. The well-characterized synthetic route enables modular variation of the 4-aryl substituent while maintaining the 3-(2-hydroxyphenyl)-4-aryl regioisomeric integrity, making the target compound a useful benchmark for exploring additional side-chain modifications at the morpholinoethoxy position or for generating focused libraries with systematic aryl substituent variation.

Quote Request

Request a Quote for 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.